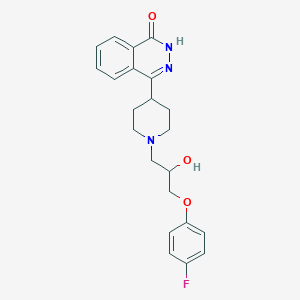
Phthalazine derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine derivative 2 is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. Phthalazine derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine derivative 2 can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydrophthalazine-1,4-dione with aldehydes and acetonitriles in a one-pot three-component reaction . Another method includes the condensation of phthalimide, hydrazine hydrate, aldehydes, and acetonitriles . These reactions typically occur under mild conditions and yield the desired phthalazine derivatives in good yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by flash chromatography and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Phthalazine derivative 2 undergoes various chemical reactions, including:
Oxidation: Oxidation with alkaline potassium permanganate yields pyridazine dicarboxylic acid.
Reduction: Reduction with zinc and hydrochloric acid forms orthoxylylene diamine.
Substitution: Substitution reactions, such as N-alkylation, are common due to the nucleophilicity of the nitrogen atom in the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Alkyl halides for N-alkylation reactions.
Major Products Formed:
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: N-alkylated phthalazine derivatives.
Scientific Research Applications
Phthalazine derivative 2 has a wide range of scientific research applications, including:
Mechanism of Action
Phthalazine derivative 2 exerts its effects primarily through the inhibition of VEGFR-2, a receptor involved in angiogenesis and tumor growth . By binding to the active site of VEGFR-2, it prevents the receptor’s activation and subsequent signaling pathways, leading to reduced tumor growth and angiogenesis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Phthalazine derivative 2 is unique compared to other similar compounds due to its specific biological activities and molecular targets. Similar compounds include:
Azelastine: An antihistamine used to treat allergic rhinitis.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat pulmonary hypertension.
This compound stands out due to its dual activity as an antimicrobial and anticancer agent, making it a versatile compound in both medical and industrial applications.
Properties
Molecular Formula |
C22H24FN3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[1-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperidin-4-yl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C22H24FN3O3/c23-16-5-7-18(8-6-16)29-14-17(27)13-26-11-9-15(10-12-26)21-19-3-1-2-4-20(19)22(28)25-24-21/h1-8,15,17,27H,9-14H2,(H,25,28) |
InChI Key |
KVBJGGXSNXZAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)C3=CC=CC=C32)CC(COC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















